a-Tosyl-(4-bromobenzyl) isocyanide

説明

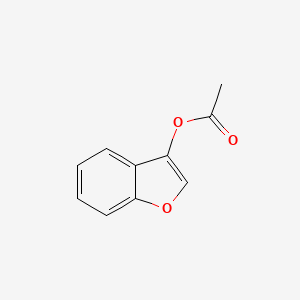

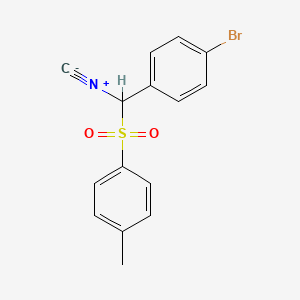

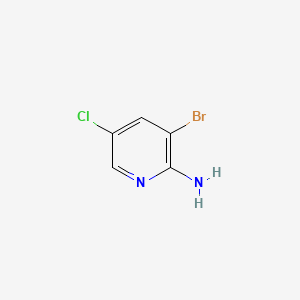

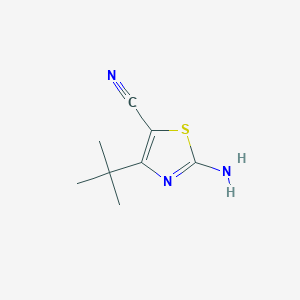

A-Tosyl-(4-bromobenzyl) isocyanide is a compound with the molecular formula C15H12BrNO2S . It has a molecular weight of 350.24 and is often used in scientific experiments.

Physical And Chemical Properties Analysis

A-Tosyl-(4-bromobenzyl) isocyanide is a white to off-white crystalline powder with a melting point of 170°C. It has a density of 1.47 g/cm3 and is soluble in common organic solvents like dichloromethane, acetonitrile, ethyl acetate, and dichloroethane.科学的研究の応用

Synthesis of Aromatic Nitriles

a-Tosyl-(4-bromobenzyl) isocyanide has been used in the synthesis of aromatic nitriles. A study demonstrated a cascade reaction with alkyl tosylmethyl isocyanides leading to the formation of 2-substituted 2,3-dihydro-1H-indenimines, which rearrange to 2-vinylbenzonitriles in high yields. This method provides a novel approach to the synthesis of aromatic nitriles through isocyanide-cyanide interconversion (Coppola et al., 2013).

Synthesis of Chiral 1,3-Diamines

Another application is in the synthesis of chiral 1,3-diamines. Lithiated 4-methoxybenzylisocyanide reacts diastereoselectively with chiral aziridines to provide N-protected 3-isocyanoamines. This leads to 1,3-diamines and their derivatives, showcasing the utility of tosylmethyl isocyanide derivatives in chiral synthesis (Kaiser & Balbi, 1999).

Development of Imidazole-Containing Poly(iminomethylenes)

Research has been conducted on synthesizing imidazole-containing isocyanides with different N(Im)-protecting groups. These isocyanides, including Nτ(Im)-tosyl-Nα-carbylhistamine, polymerize in the presence of nickel(II) ions, highlighting their potential in polymer chemistry (Eijk et al., 2010).

Applications in Organometallic Chemistry

In organometallic chemistry, tosylmethyl isocyanide derivatives have been studied for their reaction with nickel complexes. The study provided insights into the formation of binuclear complexes of nickel, which are significant in the field of coordination chemistry (Cámpora et al., 1992).

Role in Multicomponent Reactions

Tosylmethyl isocyanide (TosMIC) has emerged as a privileged reagent for constructing biologically relevant scaffolds. It has been extensively used in multicomponent reactions to synthesize various heterocycles and natural products, demonstrating its versatility in organic synthesis (Kaur, Wadhwa, & Sharma, 2015).

Isocyanide Insertion Chemistry

Recent advances in isocyanide insertion chemistry have demonstrated the importance of isocyanides as valuable C1 building blocks. Tosylmethyl isocyanide derivatives have been crucial in various reactions, including nucleophilic attacks and electrophilic additions, highlighting their significance in organic synthesis (Qiu, Ding, & Wu, 2013).

Safety And Hazards

The safety information for a-Tosyl-(4-bromobenzyl) isocyanide indicates that it has the signal word “Warning” and hazard statements H302-H315-H319-H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

1-[(4-bromophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMDZRMHSZRYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Br)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378067 | |

| Record name | 1-Bromo-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

a-Tosyl-(4-bromobenzyl) isocyanide | |

CAS RN |

655254-61-8 | |

| Record name | 1-Bromo-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile](/img/structure/B1272076.png)

![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)

![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)

![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)

![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)